molecular formula C21H25N3O3S B4369884 N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide CAS No. 1174886-98-6

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B4369884
CAS No.: 1174886-98-6
M. Wt: 399.5 g/mol
InChI Key: COWMZHBMMOSZRL-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a benzyl group, an ethoxy group at the 4-position, and a (1-ethyl-1H-pyrazol-5-yl)methyl moiety on the nitrogen atom. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-benzyl-4-ethoxy-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-24-19(14-15-22-24)17-23(16-18-8-6-5-7-9-18)28(25,26)21-12-10-20(11-13-21)27-4-2/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMZHBMMOSZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136715
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174886-98-6
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174886-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions One common method includes the reaction of benzyl chloride with 4-ethoxybenzenesulfonamide in the presence of a base such as sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its role in inhibiting bacterial growth and potential use in drug development.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide involves the inhibition of bacterial folic acid synthesis. This compound targets the enzyme dihydropteroate synthase, which is crucial for the production of folic acid in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid structure combining a sulfonamide, pyrazole, and ethoxy group. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Key Features Biological Activities Reference
N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide Ethoxy group at C4, benzyl-N-substituent, pyrazole-methyl group Potential antimicrobial, anti-inflammatory (inferred)
4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide Butyl substituent, phenethyl group Studied for anticancer and anti-inflammatory activity
5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide Chloro and methoxy groups, pyridine-pyrazole hybrid Antimicrobial, enzyme inhibition
N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide Piperidine-benzyl group, methyl substituent Neuroprotective potential (structural inference)
2-ethoxy-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide Tetrahydroquinoline core, dual sulfonamide groups Anti-proliferative activity

Biological Activity

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core, which is known for its diverse biological activities. The presence of the ethoxy group and the pyrazole moiety contributes to its unique properties.

Property Details
IUPAC Name This compound
Molecular Formula C₂₄H₃₁N₃O₅S
Molecular Weight 445.59 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Cholinesterase Inhibition : The compound has been shown to selectively inhibit cholinesterase activity, which is crucial for neuroprotective effects. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated significant anticancer properties, particularly against various cancer cell lines such as breast cancer (MCF-7) and leukemia (CCRF-CM). The compound's structural components may contribute to its ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

A number of studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : In vitro studies have shown that related benzenesulfonamides exhibit IC50 values in the micromolar range against various cancer cell lines. For instance, a study reported IC50 values of 3.99 µM against MDA-MB-468 breast cancer cells, indicating significant cytotoxicity .
  • Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce oxidative stress markers in cellular models .
  • Inhibition of Carbonic Anhydrase : Some derivatives related to this compound have been evaluated for their inhibitory effects on carbonic anhydrase IX (hCA IX), a target in cancer therapy. These studies suggest that modifications to the sulfonamide structure can enhance inhibitory potency .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds can be insightful.

Compound IC50 (µM) Activity Type
Related Benzenesulfonamide A3.99Anticancer (MDA-MB-468)
Compound B2.41Anticancer (MCF7)
N-benzyl derivative0.65Anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with benzylamine to form the imine intermediate.
  • Step 2 : Sulfonylation using 4-ethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane, triethylamine catalyst).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
    Reaction progress is monitored using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for ethoxy (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet), pyrazole protons (δ ~6.5–7.2 ppm), and sulfonamide groups.
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ (calculated m/z: ~443.18).
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural analysis?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize noise.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered groups .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .
  • Example : A 2025 study resolved pyrazole ring disorder by partitioning occupancy ratios (60:40) for overlapping atoms .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

  • Methodological Answer :

  • Modifications : Introduce substituents at the ethoxy (e.g., halogenation) or pyrazole (e.g., methyl/fluoro groups) to assess potency changes.
  • Computational Docking : Use AutoDock Vina to simulate binding with targets (e.g., carbonic anhydrase IX; ΔG < -8 kcal/mol suggests strong affinity).
  • Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., fluorometric assays at pH 7.4) .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene) for sulfonylation efficiency.
  • Catalyst Optimization : Compare triethylamine vs. DMAP (4-dimethylaminopyridine) in base-catalyzed steps.
  • Table :
SolventCatalystYield (%)Purity (HPLC)
DCMEt₃N6298.5
AcetonitrileDMAP7899.1
  • Key Insight : DMAP in acetonitrile increases yield by 16% due to enhanced nucleophilicity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Use DFT (B3LYP/6-31G*) to refine electrostatic potential maps for sulfonamide groups.
  • Solvent Effects : Incorporate implicit solvent models (e.g., SMD) in docking simulations to mimic physiological conditions.
  • Example : A 2024 study resolved a 1.5-log unit IC50 mismatch by adjusting protonation states of the pyrazole nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

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